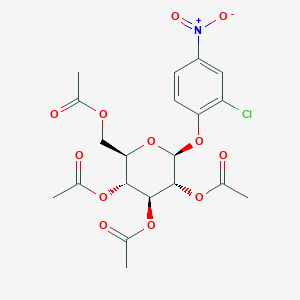

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

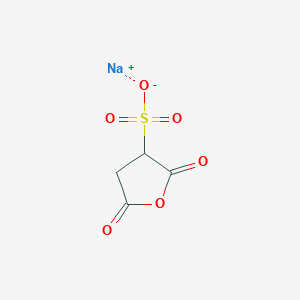

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves the addition of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to acetone, followed by the addition of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

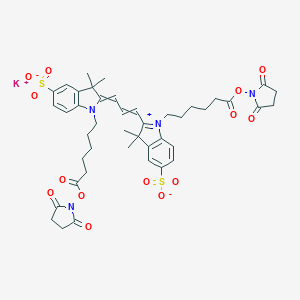

The empirical formula of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is C34H36O6 . Its molecular weight is 540.65 .Chemical Reactions Analysis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a useful compound in organic synthesis . For example, it enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a solid substance . It has an optical activity of [α]20/D +49±2°, c = 2% in dioxane . Its melting point is 151-156 °C .科学的研究の応用

Organic Synthesis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a compound useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

Preparation of D-Glucopyranosyl Derivatives

This compound can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Glucosylation Reactions

As an important D-glucopyranose derivative, it plays a crucial role in glucosylation reactions . These reactions are fundamental in the synthesis of complex carbohydrates.

Intermediate in Drug Synthesis

It serves as an intermediate in the synthesis of certain drugs. For instance, it’s used in the synthesis of Voglibose and Dapagliflozin , which are medications used to treat diabetes.

Glycosyl Donor Preparation

Protected carbohydrate hemiacetals like Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside may be converted into glycosyl donors or used as donors directly . This is a key step in the synthesis of many bioactive compounds.

Nucleophilic Addition Reactions

This compound can also be used as substrates for nucleophilic addition reactions . These reactions are fundamental in the formation of carbon-carbon bonds in organic synthesis.

Direct Glucosidation

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside to give corresponding β-glucosides . This process is known as direct glucosidation and is a key step in the synthesis of many bioactive compounds.

Large Scale Production

This compound can be produced in multigram quantities, making it suitable for large scale production and industrial applications .

将来の方向性

作用機序

Mode of Action

It’s known that similar compounds can act as glycosyl donors in biochemical reactions . They may also serve as substrates for nucleophilic addition reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target molecules.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369550 |

Source

|

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside | |

CAS RN |

10343-13-2 |

Source

|

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

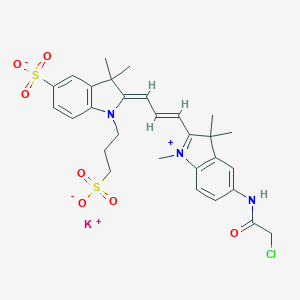

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)

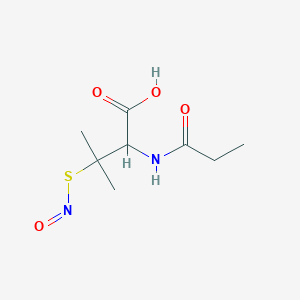

![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)